t-Butyl-cys(18)-cgrp (19-37)

Description

Overview of Calcitonin Gene-Related Peptide (CGRP) Isoforms and Structural Domains

In humans, CGRP exists in two main forms: α-CGRP and β-CGRP. wikipedia.orggoogle.com These isoforms are encoded by two separate genes, CALC-I and CALC-II, both located on chromosome 11. nih.govresearchgate.net The CALC-I gene undergoes alternative splicing to produce either calcitonin or α-CGRP, while the CALC-II gene transcribes β-CGRP. nih.gov Despite their separate genetic origins, the two isoforms are highly similar, sharing over 90% homology and differing by only three amino acids in humans. nih.govfrontiersin.org While both are biologically active, α-CGRP is the more abundant and studied form, particularly for its significant role in regulating cardiovascular functions. frontiersin.orgnih.gov

Structurally, CGRP is characterized by four distinct domains: researchgate.netfrontiersin.org

Domain 1 (Residues 1-7): This N-terminal domain forms a ring-like structure due to a critical disulfide bridge between cysteine residues at positions 2 and 7. nih.govfrontiersin.org This loop is essential for activating the CGRP receptor. researchgate.netfrontiersin.org

Domain 2 (Residues 8-18): This region consists of an amphipathic α-helix that is crucial for the peptide's binding affinity to its receptor. nih.govresearchgate.netnih.gov

Domain 3 (Residues 19-27): This section is considered a hinge region, likely providing flexibility to the peptide. researchgate.net

Domain 4 (Residues 28-37): The C-terminal region is also involved in receptor interaction and binding. researchgate.netresearchgate.net

The collective action of these domains determines the peptide's ability to bind to and activate its receptor. While the N-terminal loop is the primary activator, the remaining domains (8-37) are necessary for achieving high-affinity binding. researchgate.netfrontiersin.org

Historical Context of CGRP Fragment Research and Antagonist Discovery

The journey of CGRP research began with its discovery in 1982. nih.govgoogle.com The recognition of its potent vasodilatory effects and its elevated levels during migraine attacks quickly established it as a promising therapeutic target. google.comgoogle.com The initial approach to developing CGRP antagonists involved the strategic modification of the CGRP peptide itself.

A significant breakthrough was the creation of N-terminally truncated CGRP fragments. ufaneuro.org Researchers found that removing the first seven amino acids of the peptide, which form the receptor-activating loop, resulted in a fragment that could still bind to the receptor but not activate it. This led to the development of CGRP(8-37) , the archetypal competitive peptide antagonist. google.comufaneuro.orgfrontiersin.org This fragment functions by occupying the receptor and blocking the binding of the endogenous, full-length CGRP. ufaneuro.org While CGRP(8-37) and other shorter C-terminal fragments like CGRP(19-37) and CGRP(27-37) demonstrated antagonist activity, their therapeutic potential was limited by poor stability and a short half-life in the body. nih.govufaneuro.orgfrontiersin.org

These limitations spurred the search for more drug-like alternatives, leading to the development of potent, non-peptide small molecule CGRP receptor antagonists, often referred to as "gepants." researchgate.net The first of these to be reported was olcegepant (BIBN4096BS) , followed by orally available antagonists like telcagepant (MK-0974) . nih.govufaneuro.org The clinical success of these molecules in treating migraine provided definitive proof of CGRP's role in the condition's pathophysiology. ufaneuro.orgresearchgate.net Subsequently, a new class of therapeutics, monoclonal antibodies targeting either the CGRP ligand or its receptor, was developed, ushering in a new era for migraine prevention. nih.gov

Nomenclature and Research Significance of t-Butyl-cys(18)-cgrp (19-37) as a CGRP Fragment

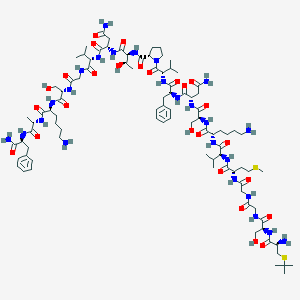

The nomenclature of t-Butyl-cys(18)-cgrp (19-37) provides specific details about its structure. "cgrp (19-37)" indicates that this molecule is a fragment of the full-length Calcitonin Gene-Related Peptide, specifically comprising the amino acid residues from position 19 to 37. The "t-Butyl-cys(18)" prefix specifies a chemical modification: a tert-Butyl group has been attached to the cysteine residue at position 18 of the original peptide sequence. This particular fragment is derived from human β-CGRP (β-hCGRP). nih.govnih.gov

The research significance of this modified fragment lies primarily in its use as a tool for structural and immunological studies. High-field nuclear magnetic resonance (NMR) studies on [Bu(t)-Cys18]β-hCGRP-(19-37) have been instrumental in elucidating the three-dimensional structure of the C-terminal region of β-hCGRP. nih.govnih.gov These investigations revealed the presence of distinct secondary structural elements, including a turn in the Ser19-Gly20 region and a specific type I β-turn involving residues Asn31, Val32, and Gly33. nih.govnih.gov

Furthermore, the research suggested that the fragment adopts a folded, loop-type conformation. nih.govnih.gov This structural information is particularly valuable because these elements appear to overlap with the epitopes—the parts of an antigen that are recognized by the immune system—for several monoclonal antibodies. nih.govnih.gov This provides a molecular basis for understanding how antibodies recognize and bind to β-hCGRP, which is crucial for the design and development of antibody-based therapies.

Properties

CAS No. |

137908-73-7 |

|---|---|

Molecular Formula |

C92H149N25O26S2 |

Molecular Weight |

2085.5 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-amino-3-tert-butylsulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]butanediamide |

InChI |

InChI=1S/C92H149N25O26S2/c1-47(2)71(88(140)101-42-70(126)104-63(44-119)85(137)105-55(28-19-21-32-93)79(131)102-50(7)76(128)107-58(75(98)127)36-52-24-15-13-16-25-52)113-84(136)61(39-67(97)123)110-90(142)74(51(8)121)116-87(139)65-30-23-34-117(65)91(143)73(49(5)6)115-83(135)59(37-53-26-17-14-18-27-53)108-82(134)60(38-66(96)122)109-86(138)64(45-120)112-80(132)56(29-20-22-33-94)106-89(141)72(48(3)4)114-81(133)57(31-35-144-12)103-69(125)41-99-68(124)40-100-78(130)62(43-118)111-77(129)54(95)46-145-92(9,10)11/h13-18,24-27,47-51,54-65,71-74,118-121H,19-23,28-46,93-95H2,1-12H3,(H2,96,122)(H2,97,123)(H2,98,127)(H,99,124)(H,100,130)(H,101,140)(H,102,131)(H,103,125)(H,104,126)(H,105,137)(H,106,141)(H,107,128)(H,108,134)(H,109,138)(H,110,142)(H,111,129)(H,112,132)(H,113,136)(H,114,133)(H,115,135)(H,116,139)/t50-,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-/m0/s1 |

InChI Key |

WATQXYHVKWACLE-XACTVAOOSA-N |

SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CSC(C)(C)C)N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CSC(C)(C)C)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CSC(C)(C)C)N |

Other CAS No. |

137908-73-7 |

sequence |

XSGGMVKSNFVPTNVGSKAF |

Synonyms |

(But-Cys18)(19-37)-fragment betaCGRP betaCGRP (19-37), t-butyl-Cys(18)- calcitonin gene-related peptide (19-37), t-butyl-Cys(18)- calcitonin gene-related peptide (19-37), t-butyl-cysteine(18)- t-butyl-Cys(18)-CGRP (19-37) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of T Butyl Cys 18 Cgrp 19 37

Solid-Phase Peptide Synthesis (SPPS) Strategies for CGRP Fragments

The primary method for producing CGRP fragments is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most commonly used approach for synthesizing CGRP fragments due to its milder reaction conditions compared to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. rsc.org

The synthesis of a CGRP fragment like t-Butyl-cys(18)-cgrp (19-37) typically begins with a resin functionalized with an appropriate linker, such as the Rink amide linker, to yield a C-terminally amidated peptide upon cleavage. The first amino acid is attached to this resin, and subsequent amino acids are added in a cyclical process of deprotection and coupling.

Key Steps in SPPS of a CGRP Fragment:

Resin Swelling: The resin is swollen in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF.

Washing: The resin is thoroughly washed to remove excess piperidine and byproducts.

Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and added to the resin to form a new peptide bond.

Washing: The resin is washed again to remove unreacted reagents.

Repeat: This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.

Cleavage and Deprotection: Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA).

For the synthesis of CGRP fragments, specific reagents are chosen to optimize the process.

| Parameter | Detail | Rationale |

| Resin | Rink Amide Resin | Yields a C-terminal amide, which is often crucial for the biological activity of CGRP and its fragments. |

| Protecting Group Strategy | Fmoc/tBu | Offers orthogonal protection, where the Fmoc group is base-labile and the tBu-based side-chain protecting groups are acid-labile. rsc.org |

| Coupling Reagents | HBTU/HOBt or HATU/HOAt with a tertiary amine base (e.g., DIEA) | These reagents facilitate efficient amide bond formation and minimize side reactions like racemization. |

| Solvent | N,N-dimethylformamide (DMF) | Effectively solvates the growing peptide chain and the resin. |

Application and Purpose of t-Butyl Protecting Groups in Peptide Synthesis

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the various functional groups present on amino acid side chains. The tert-butyl (tBu) group is a widely used acid-labile protecting group for several amino acids.

In the context of t-Butyl-cys(18)-cgrp (19-37), the t-butyl group is specifically used to protect the sulfhydryl (-SH) group of the cysteine residue at position 18. The thiol group of cysteine is highly nucleophilic and prone to oxidation, which can lead to the formation of undesired disulfide bonds or other side reactions during synthesis.

The use of Fmoc-Cys(tBu)-OH as a building block in SPPS offers several advantages:

Stability: The S-t-butyl group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine). tandfonline.com

Prevention of Side Reactions: It effectively masks the nucleophilic thiol group, preventing side reactions.

Controlled Deprotection: The t-butyl group is readily removed during the final cleavage step with a strong acid like TFA, which simultaneously cleaves the peptide from the resin and removes other tBu-based side-chain protecting groups. tandfonline.com

While the t-butyl group on cysteine can be more challenging to remove than other protecting groups like trityl (Trt), specific cleavage cocktails containing scavengers are employed to ensure complete deprotection. tandfonline.com For instance, a common cleavage cocktail is TFA mixed with water and triisopropylsilane (B1312306) (TIS) to scavenge the reactive carbocations generated during the process.

Analytical Techniques for Characterization of Synthetic CGRP Peptides

Following synthesis and purification, the identity and purity of the synthetic peptide must be rigorously confirmed. A combination of analytical techniques is employed for the characterization of CGRP fragments like t-Butyl-cys(18)-cgrp (19-37).

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for both the purification and purity assessment of synthetic peptides. The peptide is passed through a column containing a non-polar stationary phase, and a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing a small amount of TFA) is used for elution. The purity of the peptide is determined by the percentage of the main peak area in the chromatogram.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthetic peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for peptides. The observed molecular weight should match the calculated theoretical mass of the desired peptide. Tandem mass spectrometry (MS/MS) can be further used to sequence the peptide and confirm the correct amino acid sequence. pnas.org

Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the synthesized peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. The resulting amino acid ratios should be consistent with the theoretical composition of the target peptide.

| Analytical Technique | Purpose | Typical Findings for a CGRP Fragment |

| Reversed-Phase HPLC (RP-HPLC) | Purification and Purity Assessment | A major peak with >95% purity is typically desired for biological studies. The retention time is characteristic of the peptide. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation and Sequencing | The experimentally determined mass should match the calculated mass of the peptide. MS/MS fragmentation confirms the amino acid sequence. |

| Amino Acid Analysis (AAA) | Confirmation of Amino Acid Composition | The relative ratios of the amino acids in the hydrolyzed peptide should correspond to the expected sequence. |

Conformational Elucidation and Structural Dynamics of T Butyl Cys 18 Cgrp 19 37

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Peptide Structural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides and proteins in solution. portlandpress.comnih.gov It provides atomic-level information on molecular conformation, dynamics, and intermolecular interactions. nih.gov The methodology relies on the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N.

Several key NMR parameters are used to define a peptide's secondary structure:

Chemical Shifts (δ): The resonance frequency of a nucleus is highly sensitive to its local electronic environment. portlandpress.com Deviations of CαH and ¹³Cα chemical shifts from their random coil values are indicative of secondary structural elements like α-helices or β-sheets. core.ac.uk

Scalar (J) Coupling Constants: The coupling constant between the amide proton (NH) and the adjacent alpha-proton (CαH), denoted as ³JNHCαH, provides information about the backbone dihedral angle φ. portlandpress.com Values of ³JNHCαH < 6 Hz are typical for α-helical regions, while values > 8 Hz are characteristic of β-strand conformations. portlandpress.com

Temperature Coefficients: The temperature dependence of amide proton chemical shifts (dδ/dT) can identify protons involved in intramolecular hydrogen bonds. A small temperature coefficient (less negative than -4.5 ppb/K) suggests that the amide proton is shielded from the solvent, likely by participating in a hydrogen bond that stabilizes a secondary structure. portlandpress.com

By combining these parameters, a set of distance and torsional angle constraints can be generated to calculate a high-resolution model of the peptide's conformation in solution.

Identification of Secondary Structural Elements within the t-Butyl-cys(18)-cgrp (19-37) Fragment

High-field NMR studies on the t-Butyl-cys(18)-hβCGRP-(19-37) fragment dissolved in dimethyl sulfoxide (B87167) (DMSO) have revealed the presence of distinct secondary structural elements. nih.govnih.gov Unlike the full-length peptide, this truncated fragment lacks the N-terminal disulfide loop and the α-helical domain (residues 8-18). nih.govphysiology.org Its structure is more flexible, yet it adopts specific, ordered conformations in solution. nih.gov

NMR analysis has identified at least two turn structures within the peptide backbone. Turns are crucial elements that redirect the polypeptide chain and are often involved in receptor recognition.

An Unspecified Turn at Ser19-Gly20: Evidence from NMR studies points to the existence of a turn involving residues Serine-19 and Glycine-20. nih.gov This region acts as a hinge in the full-length CGRP molecule. researchgate.net The presence of a turn structure here suggests a specific, non-random conformation at the N-terminus of the fragment.

A Type I β-turn at Asn31-Val32-Gly33: A more defined Type I β-turn has been identified in the region of Asparagine-31, Valine-32, and Glycine-33. nih.gov This type of turn is characterized by specific dihedral angles and is typically stabilized by a hydrogen bond between the carbonyl oxygen of residue i (Asn31) and the amide proton of residue i+3 (for a four-residue turn). The identification of this turn provides a structural basis for the conformation of the C-terminal end of the peptide, a region known to be critical for receptor interaction. nih.gov

| Location | Residue Sequence | Turn Type | Supporting Evidence (from NMR) |

|---|---|---|---|

| 19-20 | Ser-Gly | Unspecified Turn | NOE connectivities and J-coupling constants indicative of a non-random coil structure. nih.gov |

| 31-33 | Asn-Val-Gly | Type I β-turn | Specific short-range NOEs and temperature coefficient data consistent with a defined turn. nih.gov |

Beyond localized turns, NMR evidence suggests a more global folding of the peptide into a loop-like conformation. nih.gov This is supported by the observation of long-range NOEs, which indicate that residues distant in the primary sequence are brought into close spatial proximity in the folded structure.

A key finding is the detection of through-space connections between the amide group of the C-terminal Phenylalanine-37 and the β-protons of Threonine-30. nih.gov This connectivity is crucial as it demonstrates that the C-terminus of the peptide folds back towards the middle of the sequence, creating a loop. This conformation provides a structural explanation for the importance of the terminal Phe37 amide group in molecular recognition processes. nih.gov

| Interacting Protons | Residue Pair | Distance in Sequence | Structural Implication |

|---|---|---|---|

| Phe37 (Amide H) ↔ Thr30 (β-protons) | Phe37 - Thr30 | 7 Residues | Confirms a folded, loop-type conformation bringing the C-terminus close to the peptide mid-section. nih.gov |

Influence of Solvent Environments on Peptide Conformation

The conformation of peptides is highly dependent on the solvent environment. nih.gov In aqueous solutions, flexible peptides like CGRP fragments often exist as a dynamic ensemble of conformations, typically described as a random coil. nih.gov However, in less polar or structure-promoting solvents, such as dimethyl sulfoxide (DMSO) or fluorinated alcohols (e.g., hexafluoro-2-propanol), peptides can adopt more ordered secondary structures. nih.govnih.gov

The structural elements identified for t-Butyl-cys(18)-cgrp (19-37) were observed in DMSO, a solvent known to promote hydrogen bonding and stabilize secondary structures that might be transient in water. nih.gov Circular dichroism studies on other CGRP fragments have shown a distinct transition from a random coil in water to a stabilized α-helical structure upon the addition of a structure-promoting solvent. nih.gov This highlights that the bioactive conformation of a peptide fragment may not be its most populated state in a simple aqueous buffer but can be induced by the specific microenvironment of a receptor binding pocket.

Comparative Structural Analysis with Full-Length CGRP and Other Truncated Analogues

The structure of the t-Butyl-cys(18)-cgrp (19-37) fragment is best understood when compared to the full-length CGRP molecule and other biologically active fragments like CGRP(8-37).

Full-Length CGRP: Human αCGRP possesses several distinct structural domains: an N-terminal disulfide-bonded ring (residues 1-7), an amphipathic α-helix (residues 8-18), a flexible hinge or β-bend region (residues 19-26), and a C-terminal portion (residues 27-37) that contains turns and is crucial for receptor binding. nih.govphysiology.org The t-Butyl-cys(18)-cgrp (19-37) fragment lacks the first two domains, which are essential for high-affinity binding and receptor activation. nih.gov

CGRP(8-37): This well-known CGRP receptor antagonist lacks the N-terminal ring but retains the α-helical region and the C-terminus. physiology.org While its helical content is less stable than in the full-length peptide, it is still a significant structural feature. nih.govnih.gov Studies have identified potential β-bend structures in CGRP(8-37) at positions 18-21 and 32-35, the latter of which corresponds to the turn identified in the 19-37 fragment. nih.gov

The t-Butyl-cys(18)-cgrp (19-37) fragment represents a minimal C-terminal structure. Its lack of the α-helix distinguishes it from CGRP(8-37). The observed turn and loop structures within the 19-37 fragment represent inherent conformational propensities of the C-terminal region, which in the context of the full-length peptide, are stabilized and oriented by the preceding helical domain. nih.gov The defined turns in this fragment likely represent a key recognition motif for binding to the CGRP receptor complex. researchgate.netnih.gov

Molecular Interactions and Pharmacological Characterization of Cgrp C Terminal Fragments

CGRP Receptor Complex Architecture: Calcitonin Receptor-Like Receptor (CRLR) and Receptor Activity-Modifying Protein 1 (RAMP1)

The receptor for Calcitonin Gene-Related Peptide (CGRP) is a complex molecular structure, distinct from many other G-protein-coupled receptors (GPCRs). It is a heterodimer composed of two main proteins: the Calcitonin Receptor-Like Receptor (CRLR) and Receptor Activity-Modifying Protein 1 (RAMP1). medchemexpress.comportlandpress.comresearchgate.net CRLR is a member of the class B (or secretin-like) family of GPCRs, characterized by a large extracellular N-terminal domain. nih.govacs.org However, CRLR alone cannot form a functional CGRP receptor.

The association with RAMP1, a smaller, single-pass transmembrane protein, is essential for several reasons. medchemexpress.comnih.gov RAMP1 facilitates the transport of CRLR from intracellular compartments to the cell surface, ensuring proper receptor expression. nih.govrcsb.org Crucially, RAMP1 is also directly involved in forming the ligand-binding pocket and is necessary for high-affinity CGRP binding and receptor activation. medchemexpress.comportlandpress.comnih.gov The combination of CRLR with different RAMPs can alter ligand specificity; the CRLR/RAMP1 complex is specific for CGRP, while CRLR's association with RAMP2 or RAMP3 creates receptors for adrenomedullin (B612762). nih.govnih.gov The architecture of the CGRP receptor, therefore, is a prime example of how accessory proteins can define the pharmacological properties of a GPCR. nih.gov

Binding Affinity Studies of CGRP C-Terminal Fragments to CGRP Receptors

The binding affinity of various C-terminal fragments of CGRP to the CGRP receptor has been extensively studied to understand which parts of the peptide are essential for receptor interaction. N-terminally truncated fragments of CGRP, which lack the first seven amino acids, function as antagonists. The prototypical antagonist, human CGRP(8-37), binds with high affinity to CGRP receptors. nih.govnih.gov

Studies have shown a clear correlation between the length of the N-terminal truncation and the binding affinity. Progressive shortening of the peptide from the N-terminus generally leads to a decrease in binding potency. For instance, one study examining fragments expressed in HEK-293 cells found the following rank order of potency: CGRP(8–37)α > hCGRP(9–37)α > hCGRP(10–37)α > CGRP(11–37)α. oup.com In this analysis, hCGRP(8–37)α and hCGRP(9–37)α showed affinities that were 7- and 14-fold weaker, respectively, than the full-length CGRP peptide. oup.com The affinity decreased more significantly with further truncations, as CGRP(10–37)α and CGRP(11–37)α were 175- and 275-fold weaker, respectively. oup.com Even shorter fragments, such as CGRP(27-37), retain the ability to bind, although typically with much lower affinity, highlighting the importance of the mid-region of the peptide for maintaining high-affinity interactions. frontiersin.orgresearchgate.net

| Fragment | Receptor System | Binding Affinity (Ki or Kd) / Potency | Reference |

| hCGRP(8-37) | Rat Brain and Peripheral Tissues | High affinity (Kd: 7.5 x 10⁻¹¹ - 2.1 x 10⁻¹⁰ M) | nih.gov |

| hCGRP(8-37) | Human Neuroblastoma SK-N-MC cells | Ki: 100 nM | researchgate.netresearchgate.net |

| hCGRP(8–37)α | Porcine CGRP-R in HEK-293 cells | 7-fold weaker affinity than hCGRP | oup.com |

| hCGRP(9–37)α | Porcine CGRP-R in HEK-293 cells | 14-fold weaker affinity than hCGRP | oup.com |

| hCGRP(10–37)α | Porcine CGRP-R in HEK-293 cells | 175-fold weaker affinity than hCGRP | oup.com |

| hCGRP(11–37)α | Porcine CGRP-R in HEK-293 cells | 275-fold weaker affinity than hCGRP | oup.com |

| CGRP(27-37) | Human CGRP Receptor | Ki: ~1 µM | researchgate.netresearchgate.net |

| ssCGRP(8-37) | Human CGRP Receptor | Ki: 0.5 nM | researchgate.netresearchgate.net |

| ssCGRP(27-37) | Human CGRP Receptor | Ki: 0.5 nM | researchgate.netresearchgate.net |

*ssCGRP is a high-affinity variant with modifications in the C-terminal region (N31D/S34P/K35W/A36S). researchgate.netacs.org

Defining the Role of the C-Terminal Domain (Residues 28-37) in CGRP Receptor Recognition and Binding

The interaction between CGRP and its receptor is understood to follow a two-domain binding mechanism. acs.orgnih.gov In this model, the C-terminal portion of the peptide first engages with the N-terminal extracellular domain (ECD) of the CRLR/RAMP1 complex. portlandpress.comacs.orgnih.gov This initial binding event is thought to correctly position the N-terminal region of the peptide, allowing it to interact with the transmembrane (TM) domains of the receptor, which ultimately leads to receptor activation. portlandpress.comnih.gov

The C-terminal domain, specifically residues 28-37, is crucial for this initial high-affinity binding. researchgate.netnih.gov This region contains structural elements, such as β-turns, that form a putative binding epitope which is in direct contact with the receptor. portlandpress.comresearchgate.netfrontiersin.org Structural studies have indicated the presence of turns around Proline-28 and Proline-34 are necessary for achieving high-affinity binding. portlandpress.com The final amino acid at position 37, which is an amidated phenylalanine, is also considered a key contact point with the receptor. portlandpress.com Therefore, this C-terminal "tail" acts as an anchor, securing the peptide to the receptor's extracellular surface and facilitating the subsequent steps of receptor activation. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies of CGRP Peptides and Their Relevance to CGRP(19-37)

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For CGRP, these studies have been pivotal in designing antagonists and understanding the molecular basis of receptor interaction. The fragment CGRP(19-37) falls within the C-terminal region responsible for binding. Nuclear magnetic resonance (n.m.r.) studies on a related analogue, [Bu(t)-Cys18]β-hCGRP-(19-37), revealed distinct secondary structures in solution, including a turn near residues 19-20 and a type I β-turn around residues 31-33. nih.govnih.gov These studies also suggested that the peptide could fold into a loop, bringing the C-terminal end close to other parts of the fragment. nih.gov Such defined conformations are critical for fitting into the receptor's binding pocket.

Contribution of Specific Amino Acid Residues in the C-Terminal Region to Receptor Interactions

Specific amino acids within the C-terminal region make significant contributions to the binding affinity of CGRP and its fragments. Modifications to these residues have been shown to dramatically alter receptor interaction.

Key findings include:

Position 29: Modifications at this position have been shown to yield antagonists with higher affinity than the standard CGRP(8-37) antagonist, identifying it as a key residue for affinity. mpg.de

Turn Structures: The presence of β-turns in the C-terminal tail is critical. A β-turn centered on Proline-28 and a possible γ-turn at Proline-34 appear necessary for high-affinity binding. portlandpress.com The stereochemistry at position 34 has also been found to be important. mpg.de

Residues 31-36: A CGRP variant with four amino acid substitutions in this region (Asn31Asp, Ser34Pro, Lys35Trp, Ala36Ser) resulted in a variant with approximately 1000-fold higher binding affinity. acs.org This highlights the collective importance of these residues in optimizing receptor contact.

| Residue/Region | Observation | Significance | Reference |

| Pro28, Pro34 | Form β-turn and γ-turn structures. | Essential for creating the conformation needed for high-affinity binding. | portlandpress.com |

| Position 29 | Modifications can significantly increase binding affinity. | Identified as a key residue for affinity. | mpg.de |

| Asn31, Ser34, Lys35, Ala36 | Substitution with Asp, Pro, Trp, and Ser respectively. | Resulted in a ~1000-fold increase in binding affinity. | acs.org |

| Phe37-amide | C-terminal amidation. | Believed to be a direct contact point with the receptor. | portlandpress.com |

Impact of N-Terminal Truncations on CGRP Receptor Binding and Antagonistic Properties

The N-terminal region of CGRP, particularly the disulfide-bonded loop between residues 2 and 7, is essential for receptor activation. portlandpress.comnih.govnih.gov Removal of this loop (residues 1-7) creates the fragment CGRP(8-37), which is the prototypical CGRP antagonist. portlandpress.comnih.govnih.gov This truncated peptide can still bind to the receptor with high affinity but is unable to trigger the conformational change required for signaling, thereby blocking the action of the full-length CGRP. nih.govcreighton.edu

Immunological Applications and Epitope Mapping

Antigenic Properties of t-Butyl-cys(18)-cgrp (19-37)

The fragment t-Butyl-cys(18)-cgrp (19-37) has demonstrated notable antigenic properties, meaning it can be recognized by the immune system and elicit an antibody response. Structural studies using high-field nuclear magnetic resonance (NMR) have been crucial in elucidating the features that contribute to its antigenicity. nih.govnih.gov

When dissolved in a solvent that mimics a cellular environment, this peptide fragment exhibits distinct secondary structural elements. nih.govnih.gov These include a turn in the region of Serine-19 and Glycine-20, and a specific type of turn known as a type I beta-turn involving Asparagine-31, Valine-32, and Glycine-33. nih.gov Furthermore, there is evidence of a loop-type conformation, suggesting a folded structure. nih.govnih.gov These structural characteristics are significant as they appear to overlap with the binding sites, or epitopes, for a number of monoclonal antibodies. nih.gov The presence of these defined structural motifs provides a molecular basis for its ability to be recognized by the immune system.

Mapping of Monoclonal Antibody Epitopes within the CGRP C-Terminal Region

The C-terminal region of CGRP, which includes the 19-37 amino acid sequence, is a primary target for many monoclonal antibodies. nih.govnih.gov Detailed epitope mapping studies have been conducted to pinpoint the exact residues within this region that are critical for antibody binding.

Utilizing techniques like 2D NMR spectroscopy, researchers have been able to identify the specific amino acids that interact with different anti-CGRP monoclonal antibodies. nih.gov For instance, studies with the FAB fragments of two distinct high-affinity anti-CGRP monoclonal antibodies, designated CB3 and CD1, revealed different binding patterns. The CB3 antibody's binding site is located exclusively in the C-terminal half of CGRP, involving residues 25 to 32 and the final two residues, 36 and 37. nih.gov In contrast, the CD1 antibody primarily interacts with the N-terminal half, though some interaction with the middle section (residues 22-31) was also observed. nih.gov

Further epitope mapping using various CGRP fragments has confirmed that many antibodies bind to a C-terminal epitope. nih.govgoogle.com For example, the binding of several murine anti-CGRP antibodies was tested against CGRP fragments corresponding to amino acids 19-37 and 25-37. google.com These studies are instrumental in understanding the specificity of different therapeutic antibodies.

Table 1: Monoclonal Antibody Epitopes in the CGRP C-Terminal Region

| Antibody | Interacting Residues in CGRP | Technique Used |

|---|---|---|

| CB3 | 25-32, 36-37 | 2D NMR Spectroscopy nih.gov |

| CD1 | Primarily 4-16, with some interaction at 22-31 | 2D NMR Spectroscopy nih.gov |

| Various Murine Antibodies | Within amino acids 19-37 and 25-37 | Fab fragment binding assays google.com |

| muMab 4901 & muMab 7E9 | C-terminal epitope | CGRP-ELISA nih.gov |

Molecular Basis for Immune Recognition of CGRP C-Terminal Fragments

The immune recognition of C-terminal fragments of CGRP is fundamentally linked to their three-dimensional structure. The structural elements identified in t-Butyl-cys(18)-cgrp (19-37), such as turns and loops, create a specific shape that is complementary to the binding sites of certain antibodies. nih.govnih.gov

The presence of a folded, loop-type conformation in the [Bu(t)-Cys18]β-hCGRP-(19-37) fragment is thought to be particularly important. nih.gov This conformation brings different parts of the peptide chain into close proximity, forming a composite surface that can be recognized by an antibody. The terminal Phenylalanine-37 amide group, in particular, has been implicated as a key residue in the immune recognition of β-hCGRP, and its spatial orientation within this folded structure is likely critical. nih.gov

The interaction between the CGRP fragment and an antibody involves a significant reduction in the motional freedom of the peptide residues within the antibody's combining site. nih.gov This "locking in" of the peptide's conformation upon binding is a hallmark of a specific and high-affinity interaction. The extensive contact between the antibody's complementarity-determining regions (CDRs) and the C-terminal epitope of CGRP, often dominated by aromatic residues, further stabilizes the complex. tandfonline.com

In essence, the immune system recognizes not just a linear sequence of amino acids, but a complex, three-dimensional shape presented by the C-terminal fragment of CGRP. The modification in t-Butyl-cys(18)-cgrp (19-37) helps to stabilize a conformation that is particularly amenable to antibody recognition, making it a valuable tool for studying these immunological interactions.

Advanced Research Methodologies and Future Perspectives for Cgrp Fragment Research

Integrated Spectroscopic and Biophysical Approaches for Comprehensive Conformational Analysis

A deep understanding of the three-dimensional structure of CGRP fragments is fundamental to elucidating their biological activity. High-field nuclear magnetic resonance (NMR) spectroscopy has been a cornerstone in this endeavor. Structural studies on the t-Butyl-cys(18)-cgrp (19-37) fragment of human beta-calcitonin-gene-related peptide (β-hCGRP) have revealed distinct secondary structural elements when dissolved in [2H6]dimethyl sulphoxide. nih.govnih.gov

These NMR studies identified an unspecified turn in the region of Serine-19 and Glycine-20, and a more defined type I β-turn around Asparagine-31, Valine-32, and Glycine-33. nih.govnih.gov Furthermore, through-space connections observed between the terminal Phenylalanine-37 amide group and the beta-protons of Threonine-30 suggest a folded, loop-type conformation. nih.gov This folded structure is significant as it appears to overlap with the epitopes recognized by several monoclonal antibodies, providing a molecular basis for the immune recognition of β-hCGRP and the importance of the terminal Phe-37 amide residue. nih.gov

Key Conformational Features of t-Butyl-cys(18)-cgrp (19-37) identified by NMR:

| Structural Element | Amino Acid Region | Implied Conformation |

| Unspecified Turn | Ser-19 - Gly-20 | Initiation of a turn |

| Type I β-turn | Asn-31 - Val-32 - Gly-33 | A defined turn structure |

| Through-space connections | Phe-37 and Thr-30 | Folded, loop-type conformation |

This data is derived from high-field NMR studies.

Computational Approaches: Molecular Docking and Dynamics Simulations of Peptide-Receptor Interactions

While direct computational studies on t-Butyl-cys(18)-cgrp (19-37) are not extensively documented in publicly available literature, molecular docking and dynamics (MD) simulations are powerful tools for investigating the interaction of CGRP fragments with the CGRP receptor. The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1). biorxiv.org

Molecular docking can predict the preferred binding orientation of a peptide fragment within the receptor's binding pocket. This is followed by MD simulations to study the dynamic behavior of the peptide-receptor complex over time. These simulations can reveal:

Key amino acid residues involved in the interaction.

The stability of the binding.

Conformational changes in both the peptide and the receptor upon binding.

For CGRP and its antagonists, MD simulations have been used to investigate the structural and dynamical effects of RAMP1 on ligand binding. nih.gov These studies have shown that while some molecules may initially bind to the ectodomain, their interactions at the transmembrane binding site are often less stable. nih.gov Such computational approaches are invaluable for understanding the nuanced interactions that govern agonist versus antagonist activity and can guide the design of new analogues with improved binding affinity and specificity.

Design and Characterization of Novel CGRP Analogue Research Tools

The C-terminal fragments of CGRP, including the (19-37) region, are known to be crucial for receptor binding and have served as a scaffold for the design of CGRP antagonists. nih.gov Truncation of the N-terminal residues of CGRP, which are responsible for receptor activation, leads to fragments like CGRP(8-37) that act as antagonists. creighton.edu Further modifications and truncations of this C-terminal region have been explored to develop more potent and stable antagonists.

The design of novel analogues often involves:

Alanine (B10760859) Scanning: Systematically replacing each amino acid with alanine to identify residues critical for binding.

Incorporation of Non-natural Amino Acids: To enhance stability against enzymatic degradation and to introduce conformational constraints.

Lipidation: The addition of a fatty acid moiety to a peptide can improve its pharmacokinetic properties, such as half-life in vivo. For instance, palmitoylation of CGRP(8-37) analogues has been shown to retain antagonist activity and, in some cases, increase potency. nih.gov

The characterization of these new analogues involves in vitro assays to determine their binding affinity and functional activity at the CGRP receptor and related receptors like the amylin and adrenomedullin (B612762) receptors.

Investigation of CGRP Receptor Signaling Pathways Modulated by Peptide Fragments

The CGRP receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). nih.govmattiolihealth.com This signaling cascade activates protein kinase A (PKA), which in turn phosphorylates various downstream targets. nih.gov However, CGRP receptor signaling can be complex, with evidence for coupling to other G proteins like Gαi/o and Gαq/11, as well as β-arrestin-mediated pathways. nih.gov

C-terminal fragments of CGRP, acting as antagonists, block the binding of endogenous CGRP and thus inhibit these downstream signaling events. The ability of fragments like t-Butyl-cys(18)-cgrp (19-37) and other C-terminal analogues to inhibit CGRP-induced cAMP production is a standard in vitro method for assessing their antagonist potency. Understanding how different fragments may selectively modulate these pathways—for example, showing biased antagonism—is an active area of research that could lead to the development of drugs with more specific effects and fewer side effects.

Development of Non-Human In Vivo Models for CGRP Antagonist Research

To evaluate the in vivo efficacy of CGRP antagonists derived from fragments like t-Butyl-cys(18)-cgrp (19-37), various non-human animal models are employed. A commonly used model is the capsaicin-induced dermal vasodilation model. nih.gov In this model, topical application of capsaicin (B1668287) induces the release of endogenous CGRP from sensory nerve endings, leading to localized vasodilation and increased blood flow, which can be quantified. CGRP antagonists are expected to inhibit this response.

Another in vivo model involves measuring plasma protein extravasation. nih.gov Subdural injection of CGRP can cause leakage of plasma proteins from blood vessels, which can be visualized and quantified using a dye like Evans blue. nih.gov The ability of a CGRP antagonist to block this extravasation provides evidence of its in vivo activity. nih.gov These models are crucial for the preclinical development of novel CGRP-based therapeutics, allowing for the assessment of their potency, duration of action, and pharmacokinetic properties in a physiological context.

Q & A

Q. What is the functional role of t-Butyl-Cys(18)-CGRP (19-37) in neurological studies, and how can its antagonist activity be experimentally validated?

t-Butyl-Cys(18)-CGRP (19-37) is a truncated peptide fragment derived from α-Calcitonin Gene-Related Peptide (CGRP), known for its antagonist properties. To validate its activity, researchers should employ competitive binding assays using CGRP receptors (e.g., CLR/RAMP1 complexes). Dose-response curves can quantify inhibition efficacy, while control experiments with full-length CGRP (1-37) ensure specificity. Electrophysiological assays or calcium imaging in neuronal cells may corroborate functional antagonism .

Q. What methodological considerations are critical for synthesizing t-Butyl-Cys(18)-CGRP (19-37) with high purity?

Solid-phase peptide synthesis (SPPS) is the standard approach. Key steps include:

- Using tert-butylthiol (t-BuSH) for cysteine protection to prevent disulfide bridge formation during synthesis.

- Optimizing cleavage conditions (e.g., TFA cocktail with scavengers) to preserve the t-butyl group.

- Purification via reverse-phase HPLC coupled with mass spectrometry (LC-MS) to confirm molecular weight and purity. Computational tools like quantum chemical calculations can predict optimal reaction pathways to reduce trial-and-error synthesis .

Q. How should researchers design in vitro experiments to assess the stability of t-Butyl-Cys(18)-CGRP (19-37) under physiological conditions?

Use factorial design to test variables such as pH (6.8–7.4), temperature (37°C), and protease-rich environments (e.g., serum-containing media). Sample aliquots can be analyzed via LC-MS at timed intervals to quantify degradation products. Include controls with protease inhibitors (e.g., aprotinin) to distinguish enzymatic vs. non-enzymatic breakdown .

Advanced Research Questions

Q. How can contradictory data on the peptide’s receptor affinity across studies be systematically addressed?

Contradictions may arise from variations in receptor isoform expression or assay conditions (e.g., buffer composition, cell lines). Researchers should:

- Replicate experiments using standardized protocols (e.g., HEK-293 cells stably expressing CLR/RAMP1).

- Perform meta-analyses of published affinity values, applying statistical models (ANOVA or Bayesian inference) to identify outliers.

- Validate findings with orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding) .

Q. What advanced computational strategies integrate with experimental workflows to optimize t-Butyl-Cys(18)-CGRP (19-37) for enhanced blood-brain barrier (BBB) penetration?

Combine molecular dynamics (MD) simulations to predict peptide folding and BBB permeability assays (e.g., in vitro co-culture models). Machine learning models trained on peptide physicochemical properties (e.g., logP, polar surface area) can prioritize structural modifications. Experimental validation via transwell assays with fluorescently labeled peptides quantifies permeability coefficients .

Q. How do researchers balance in vivo vs. in vitro models when studying the neuroprotective effects of t-Butyl-Cys(18)-CGRP (19-37)?

In vitro models (e.g., primary neuronal cultures) are ideal for mechanistic studies (e.g., caspase-3 activation assays). For translational relevance, use in vivo models (e.g., rodent ischemic stroke) with rigorous ethical oversight (Appendix G in ). Employ blinded randomization and power analysis to determine sample sizes that achieve statistical significance (p < 0.05) while minimizing animal use .

Q. What strategies mitigate batch-to-batch variability in peptide synthesis, and how are these discrepancies statistically accounted for in pooled data analyses?

Q. How can structural modifications to t-Butyl-Cys(18)-CGRP (19-37) enhance its pharmacokinetic profile without compromising antagonist activity?

Systematic SAR (structure-activity relationship) studies are essential:

- Replace labile residues (e.g., methionine) with non-natural amino acids to reduce oxidation.

- PEGylation or cyclization can prolong half-life. Validate modifications via competitive binding assays and pharmacokinetic profiling (e.g., t½, AUC) in rodent models .

Q. What interdisciplinary approaches bridge gaps between peptide chemistry and neuropharmacology in studying this compound?

Collaborate across:

- Chemical Engineering : Optimize large-scale synthesis using membrane separation technologies (RDF2050104) for purification.

- Data Science : Apply process control algorithms (RDF2050108) to automate reaction monitoring.

- Ethics Boards : Ensure compliance with human tissue use (Appendix F in ) for translational studies .

Q. How should researchers identify and address knowledge gaps in the existing literature on t-Butyl-Cys(18)-CGRP (19-37)?

Conduct systematic reviews using PRISMA guidelines to map current evidence. Tools like VOSviewer can visualize co-citation networks, highlighting understudied areas (e.g., long-term toxicity). Formulate hypotheses using PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to guide targeted experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.